

2,5-Dichlorophenylzinc Iodide: Structural Dynamics & Technical Guide

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Compound of Interest

Compound Name: 2,5-Dichlorophenylzinc iodide

CAS No.: 352530-43-9

Cat. No.: B1588742

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CAS: 352530-43-9 | Formula:

| Molarity: Typically 0.5 M in THF

Executive Summary

2,5-Dichlorophenylzinc iodide is an arylzinc halide used primarily as a nucleophile in Palladium- and Nickel-catalyzed cross-coupling reactions. Unlike hard nucleophiles (Grignard or organolithium reagents), this zinc species exhibits high functional group tolerance due to the covalent character of the Carbon-Zinc bond. Its utility is defined by the 2,5-dichlorosubstitution pattern, which introduces specific steric and electronic effects:

- Ortho-Chloro (C2): Provides steric bulk that can accelerate reductive elimination in catalytic cycles but may retard transmetallation.
- Meta-Chloro (C5): Modulates the electronic density of the aryl ring, generally deactivating the nucleophile compared to unsubstituted phenylzinc reagents.

Structural Characterization & Solution Dynamics[3]

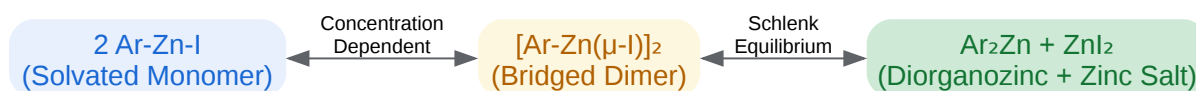
The Schlenk Equilibrium

In tetrahydrofuran (THF) solution, **2,5-Dichlorophenylzinc iodide** does not exist as a single static species. It fluctuates through the Schlenk equilibrium, a dynamic exchange between the organozinc halide, the diorganozinc species, and zinc salts.

The position of this equilibrium is heavily influenced by the solvent's coordinating ability.^{[1][2]} In THF, the equilibrium lies significantly toward the solvated organozinc halide (

), but the presence of Lithium Chloride (often used in preparation) can shift this by forming zincate species.

Diagram 1: Solution-State Schlenk Equilibrium



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^{[3][4][5][6][7][8][9][10][11][12]}

Coordination Geometry

The Zinc center acts as a Lewis acid. In the absence of LiCl, the monomeric species adopts a distorted tetrahedral geometry:

- Ligands: One aryl group (C1), one iodide, and two THF molecules coordinating through oxygen.
- Bond Character: The

bond is largely covalent (approx. 50% ionic character), which explains the reagent's thermal stability relative to lithium analogs.

Preparation Protocol: LiCl-Mediated Direct Insertion

Self-Validating Methodology

The most robust method for synthesizing high-purity **2,5-Dichlorophenylzinc iodide** is the LiCl-mediated direct insertion (Knochel's method). Lithium chloride solubilizes the surface oxides on the zinc metal and stabilizes the resulting organozinc species.

Reagents & Equipment[8][15]

- Substrate: 1-Iodo-2,5-dichlorobenzene ().
- Metal Source: Zinc dust (, activated).
- Additive: Lithium Chloride (anhydrous, 0.5 M in THF).
- Solvent: Dry THF (ppm).

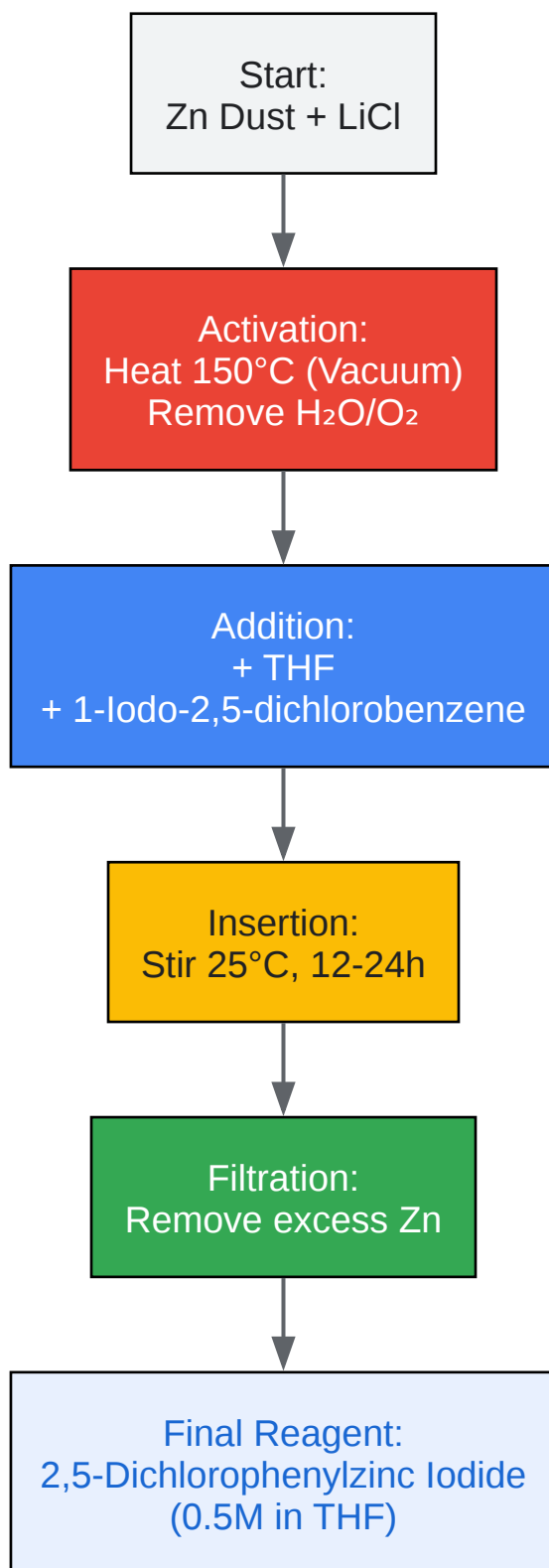
Step-by-Step Workflow

- Activation (The "Clean Slate" Step):
 - Place Zn dust (1.5 equiv) and LiCl (1.5 equiv) in a flame-dried Schlenk flask under Argon.
 - Why: LiCl facilitates the removal of ZnO from the metal surface, exposing reactive Zn(0).
 - Heat to under high vacuum for 1 hour. Cool to room temperature (RT).
- Insertion (The Kinetic Phase):
 - Add dry THF. Add 1-iodo-2,5-dichlorobenzene (1.0 equiv).
 - Stir at

for 12–24 hours.

- Monitoring: Monitor consumption of the aryl iodide via GC-MS (quench aliquot with dilute HCl).
- Filtration & Storage:
 - Allow excess Zn to settle. Cannulate the supernatant through a glass frit into a dry storage flask.
 - Result: A clear to slightly yellow solution.

Diagram 2: Synthesis Workflow



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Quality Control: Titration Protocol

Trustworthiness Check

Never assume the commercial molarity is accurate after storage. Titrate before use.

Method: Iodine Titration

- Weigh accurately approx.

mg of

into a dry flask.

- Dissolve in

mL dry THF.

- Add the organozinc solution dropwise via syringe until the dark brown iodine color persists (endpoint).

- Calculation:

(Factor 0.5 accounts for stoichiometry).

Reactivity Profile: Negishi Coupling

The primary application of this reagent is the formation of

bonds.

Mechanism & Causality

The 2,5-dichloro substitution creates a "steric pocket." During the Transmetallation step of the catalytic cycle, the Zinc reagent transfers the aryl group to the Palladium center.

- Challenge: The ortho-chloro group (position 2) hinders the approach to the Pd(II) complex.
- Solution: Use sterically unencumbered ligands (e.g., S-Phos or dppf) on the Palladium catalyst to accommodate the bulky nucleophile.

Diagram 3: Negishi Catalytic Cycle

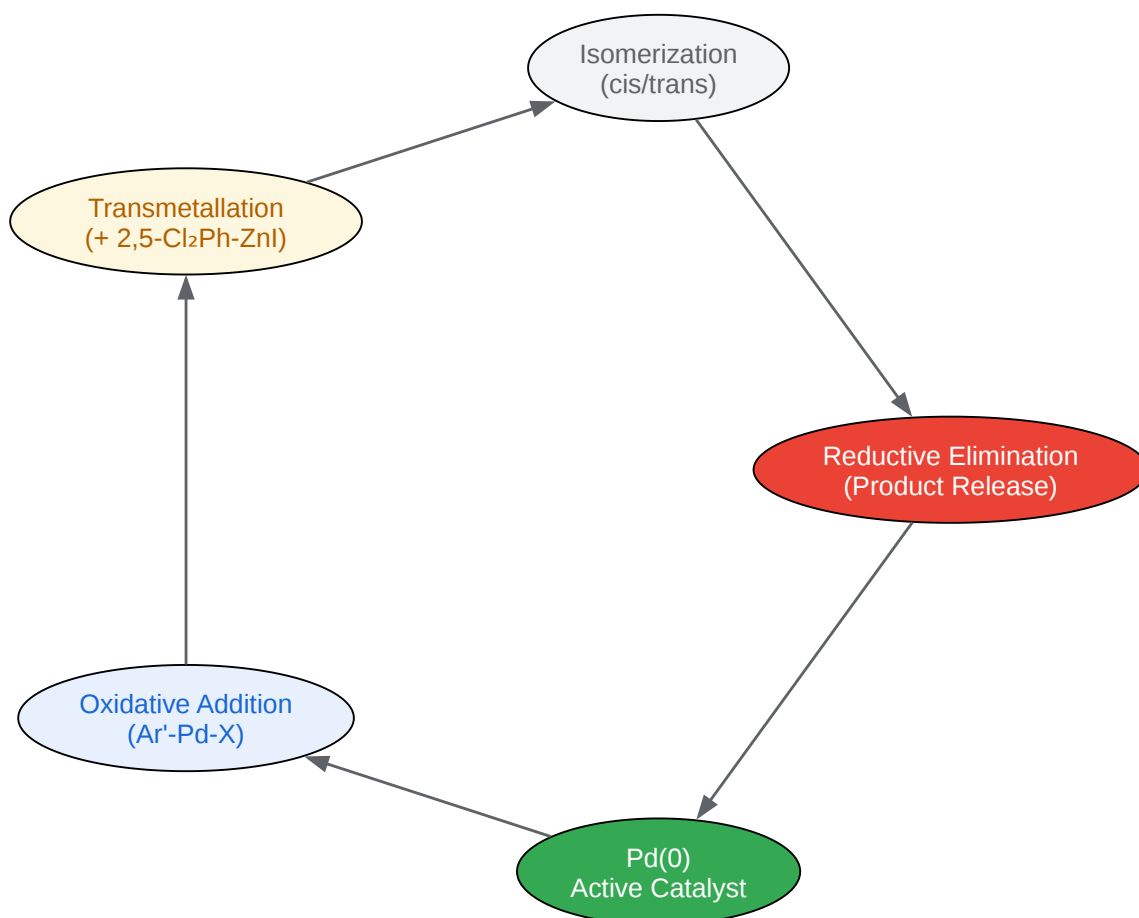


Figure 3: Pd-Catalyzed Negishi Cycle. Transmetallation is the rate-determining step for bulky arylzincs.

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Safety & Handling

- Hazards: Highly Flammable (H225), Water Reactive (releases HCl/Benzene derivatives).
- Storage: Store at

under Argon. Use a Sure/Seal™ system to prevent hydrolysis.

- Peroxides: THF solutions can form explosive peroxides upon prolonged storage. Test regularly.

References

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